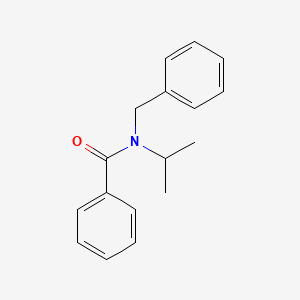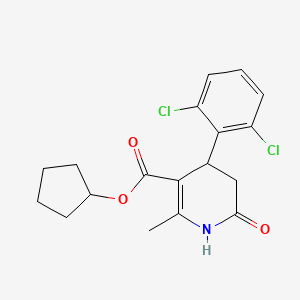
(3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, (3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid, falls under the category of pyrrolidine derivatives. Pyrrolidine rings are significant in medicinal chemistry due to their presence in various bioactive compounds and pharmaceuticals. Their stereochemistry plays a crucial role in their biological activity and interactions with biological targets (Li Petri et al., 2021).
Synthesis Analysis
The synthesis of pyrrolidine derivatives typically involves strategies that allow for the efficient exploration of the pharmacophore space due to sp3-hybridization. The presence of a methoxyphenyl group indicates potential interactions with biological molecules, enhancing the compound's utility in drug discovery. The synthesis approach might employ ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure, characterized by the presence of a pyrrolidine ring, a butyryl group, and a methoxyphenyl group, contributes to the compound's stereochemistry and potential biological activity. The spatial orientation of substituents due to the stereochemistry at the 3S* and 4R* positions likely influences its binding mode to enantioselective proteins, affecting the biological profile of drug candidates (Li Petri et al., 2021).
Chemical Reactions and Properties
Pyrrolidine derivatives, including our compound of interest, exhibit reactivity that allows for further functionalization. This reactivity includes nucleophilic addition reactions, which can be leveraged in the synthesis of more complex molecules. The presence of a carboxylic acid group offers additional reactivity for coupling reactions, potentially with peptides or other carboxylic acid-containing molecules (Li Petri et al., 2021).
Physical Properties Analysis
While specific physical properties of (3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid are not detailed in the available literature, pyrrolidine derivatives generally exhibit moderate to low solubility in water, with solubility potentially increased in organic solvents. Their physical state, melting points, and boiling points would depend on the molecular weight and specific substituents present (Li Petri et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives are influenced by their functional groups. The butyryl and methoxyphenyl groups could affect the lipophilicity and overall reactivity of the compound. The carboxylic acid group makes it amenable to esterification and amidation reactions, which are common in drug synthesis to modify pharmacokinetic properties (Li Petri et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Beta-Foldamer Synthesis : A study by Menegazzo et al. (2006) describes the synthesis of a beta-foldamer containing pyrrolidin-2-one rings, starting from a compound similar to (3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid. This research highlights the use of such compounds in designing foldamers with specific conformational characteristics (Menegazzo et al., 2006).
Pharmaceutical Applications
- Anti-Inflammatory and Analgesic Properties : Muchowski et al. (1985) investigated derivatives of pyrrolidine carboxylic acids for their anti-inflammatory and analgesic activities. This indicates the potential use of similar compounds in developing new analgesic and anti-inflammatory drugs (Muchowski et al., 1985).
Chemical Process Development
- Demethylation Techniques : Schmid et al. (2004) discussed the demethylation of 4-Methoxyphenylbutyric acid, a process relevant to the handling and modification of compounds like (3S*,4R*)-1-butyryl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid. This study provides insights into chemical process development for similar compounds (Schmid et al., 2004).
Biochemical and Medicinal Chemistry
- Influenza Neuraminidase Inhibitors : Wang et al. (2001) describe the synthesis of a potent inhibitor of influenza neuraminidase, which includes a pyrrolidine carboxylic acid derivative. This illustrates the application of such compounds in the development of antiviral drugs (Wang et al., 2001).
- Idiopathic Pulmonary Fibrosis Treatment : Procopiou et al. (2018) developed a series of pyrrolidine carboxylic acids as inhibitors for αvβ6 integrin, showing potential in treating idiopathic pulmonary fibrosis. This demonstrates the therapeutic applications of pyrrolidine derivatives in respiratory diseases (Procopiou et al., 2018).
Molecular Structure Analysis
- X-Ray Crystallographic Studies : Zhu et al. (2009) conducted a study involving the structural analysis of a pyrrolopyridine derivative, highlighting the importance of such compounds in understanding molecular conformations and interactions (Zhu et al., 2009).
Mecanismo De Acción
Without specific context or application, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with.
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-6-15(18)17-9-12(13(10-17)16(19)20)11-7-4-5-8-14(11)21-2/h4-5,7-8,12-13H,3,6,9-10H2,1-2H3,(H,19,20)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAJIRUZXVVQG-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)
![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)
![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)
![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5561471.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)
![7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)